molecular formula C11H7ClOS B1611363 3-(4-Chlorobenzoyl)thiophene CAS No. 896618-56-7

3-(4-Chlorobenzoyl)thiophene

Cat. No. B1611363
CAS RN: 896618-56-7
M. Wt: 222.69 g/mol
InChI Key: IFRXOWGOSPXHTG-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)thiophene (3-CBT) is a thiophene-based organic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide variety of synthesis methods, scientific research applications, and biological activities.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “3-(4-Chlorobenzoyl)thiophene”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes them valuable in the development of treatments for diseases characterized by inflammation .

Anti-Psychotic Properties

Thiophene derivatives also exhibit anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders .

Anti-Arrhythmic Properties

These compounds have been found to have anti-arrhythmic properties . This means they could be used in the development of drugs for treating heart rhythm disorders .

Anti-Anxiety Properties

Thiophene derivatives have been shown to have anti-anxiety effects . This suggests they could be used in the development of treatments for anxiety disorders .

Anti-Fungal Properties

Thiophene derivatives have demonstrated anti-fungal properties . This indicates potential applications in the development of antifungal medications .

Anti-Microbial Properties

Thiophene derivatives have been found to have anti-microbial properties . This suggests they could be used in the development of new antibiotics .

Anti-Cancer Properties

Thiophene derivatives have been shown to have anti-cancer properties . This suggests potential applications in the development of new cancer treatments .

properties

IUPAC Name

(4-chlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRXOWGOSPXHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578515
Record name (4-Chlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896618-56-7
Record name (4-Chlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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